

Technical Monograph: Spectroscopic Characterization of 4-Fluorobenzenesulfonamide

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Compound of Interest

Compound Name: 4-Fluorobenzenesulfonamide

Cat. No.: B13110157

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CAS Registry Number: 402-46-0 Molecular Formula:

Molecular Weight: 175.18 g/mol IUPAC Name: 4-Fluorobenzene-1-sulfonamide[1]

Introduction & Significance

4-Fluorobenzenesulfonamide is a critical pharmacophore in fragment-based drug discovery (FBDD). It serves as a primary ligand for Carbonic Anhydrase (CA) inhibition studies and is a structural motif in various COX-2 inhibitors and antitumor agents. The presence of the fluorine atom at the para position introduces unique electronic properties—acting as a hydrogen bond acceptor while modulating lipophilicity and metabolic stability—without significantly altering steric bulk compared to the parent benzenesulfonamide.

This guide details the spectroscopic signatures required for the unambiguous identification and quality control of this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

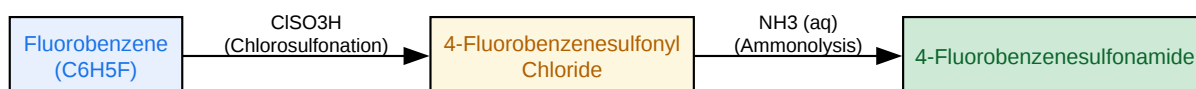
Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared with high purity (>98%). The standard synthesis route involves the chlorosulfonation of fluorobenzene followed by

ammonolysis.

Synthetic Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) followed by a Nucleophilic Acyl Substitution.



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Figure 1: Two-step synthetic pathway for 4-Fluorobenzenesulfonamide.

Sample Preparation Protocols

- NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆.
 - . DMSO is preferred over CDCl₃ due to the poor solubility of primary sulfonamides in non-polar solvents and to prevent H-D exchange of the amide protons.
- IR: Prepare a KBr pellet (1-2% sample w/w) or use Attenuated Total Reflectance (ATR) on the neat solid.
- MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 4-fluorobenzenesulfonamide are characterized by the interplay between the electron-withdrawing sulfonyl group and the electronegative fluorine atom. The

¹F nucleus (

, 100% abundance) causes significant splitting in both

¹H and

¹³C spectra.

H NMR Data (400 MHz, DMSO-d)

The aromatic region displays a classic AA'BB' system, further complicated by

F coupling.

Signal (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (Hz)
7.88 - 7.95	Multiplet (dd-like)	2H	H-2, H-6 (Ortho to SO)	Hz, Hz
7.40 - 7.48	Multiplet (t-like)	2H	H-3, H-5 (Ortho to F)	Hz, Hz
7.38	Broad Singlet	2H	SO NH	Exchangeable

Interpretation Logic:

- H-2,6: These protons are strongly deshielded by the electron-withdrawing sulfonyl group, appearing downfield (~7.9 ppm). They exhibit a doublet of doublets pattern due to ortho-coupling with H-3,5 and meta-coupling with

F.

- H-3,5: These protons are shielded relative to H-2,6 due to the mesomeric (resonance) donation of the fluorine atom, despite its inductive withdrawal. They appear as a "pseudo-triplet" because the

and

coupling constants are of similar magnitude (~8-9 Hz).

C NMR Data (100 MHz, DMSO-d)

The carbon spectrum is definitive due to the large Carbon-Fluorine coupling constants ().

Signal (ppm)	Multiplicity	(Hz)	Assignment
164.2	Doublet (d)	Hz	C-4 (C-F)
140.1	Doublet (d)	Hz	C-1 (C-S)
129.2	Doublet (d)	Hz	C-2, C-6
116.3	Doublet (d)	Hz	C-3, C-5

Key Diagnostic Feature: The C-4 signal at 164.2 ppm is a wide doublet (Hz), which is the hallmark of a fluorinated aromatic carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups.^[2] The sulfonamide group displays characteristic S=O and N-H stretching vibrations.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3360, 3265	Stretching (Asymmetric)	N-H (Primary Amide)	Asymmetric and Symmetric stretches.
1335	Stretching (Symmetric)	S=O (Sulfone)	Strong intensity; highly diagnostic.
1230	Stretching (Asymmetric)	C-F (Aryl Fluoride)	Often overlaps with C-N or C-C bands.
1160	Stretching (Symmetric)	S=O (Sulfone)	Strong intensity.[3]
1590, 1495	Stretching (Aromatic)	C=C (Aromatic)	Skeletal ring vibrations.
835	Bending (Out-of-Plane)	C-H (OOP)	Para-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry analysis is crucial for confirming molecular weight and structural connectivity.[4]

Fragmentation Logic (EI-MS)

Under Electron Impact (70 eV), the molecular ion (M⁺)

is distinct. The fragmentation follows a logical loss of the sulfonamide moiety.

- Molecular Ion (M⁺): m/z 175 (Stable aromatic system).

- Base Peak: m/z 95 (4-Fluorophenyl cation).
- Key Neutral Losses:
 - Loss of

(16 Da)

 m/z 159.
 - Loss of

(64 Da)

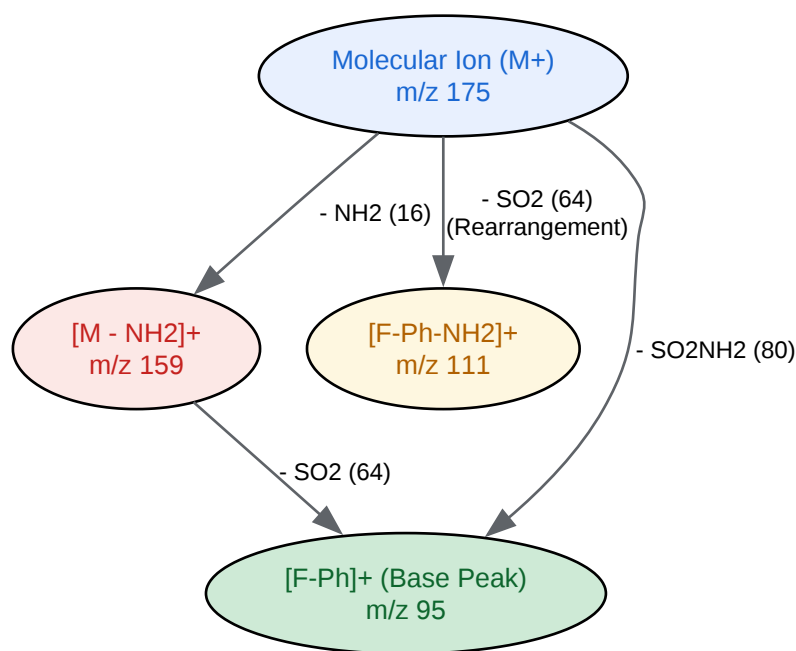
 m/z 111 (via rearrangement to fluoroaniline-like radical cation).
 - Loss of

(80 Da)

 m/z 95.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways observed in the mass spectrum.



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Figure 2: Primary mass spectral fragmentation pathways for 4-Fluorobenzenesulfonamide.

References

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